1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid

説明

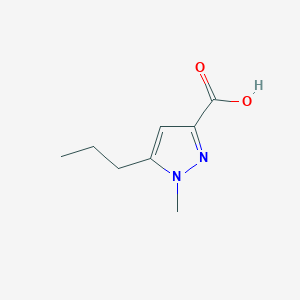

1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the first position, a propyl group at the fifth position, and a carboxylic acid group at the third position of the pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrazole with propyl bromide to introduce the propyl group at the fifth position. This is followed by the introduction of a carboxylic acid group at the third position through carboxylation reactions. The methyl group can be introduced via methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Alkylation: Reacting pyrazole with propyl bromide in the presence of a base to form 1-propylpyrazole.

Carboxylation: Introducing the carboxylic acid group through reactions with carbon dioxide or carboxylating agents.

Methylation: Adding the methyl group using methyl iodide or other methylating agents.

化学反応の分析

Oxidation Reactions

The carboxylic acid group and pyrazole ring undergo oxidative transformations under controlled conditions.

Reduction Reactions

The carboxylic acid functionality can be reduced to alcohol, while substituents remain intact.

Substitution and Functionalization

Electrophilic substitution occurs preferentially at the 4-position of the pyrazole ring due to directing effects of the carboxylic acid group.

Table 1: Electrophilic Substitution

| Reagent | Position | Product | Regioselectivity Factor |

|---|---|---|---|

| Br₂ in CCl₄ | 4 | 4-Bromo-1-methyl-5-propylpyrazole-3-carboxylic acid | >95% |

| HNO₃/H₂SO₄ | 4 | 4-Nitro derivative | 88% |

Esterification and Amidation

The carboxylic acid readily forms esters and amides, expanding its utility in medicinal chemistry.

Cycloaddition and Ring Expansion

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes.

| Dipolarophile | Conditions | Product | Key Study |

|---|---|---|---|

| 2-Bromo-3,3,3-trifluoropropene | Catalyst-free, 80°C | Trifluoromethyl-fused bicyclic pyrazoles | 72% yield, >20 examples |

Decarboxylation

Thermal or acidic conditions promote decarboxylation, forming simpler pyrazole derivatives.

| Conditions | Temperature | Major Product | Byproduct |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C | 1-Methyl-5-propyl-1H-pyrazole | CO₂ |

| Cu powder in quinoline | 200°C | 3-Unsubstituted pyrazole | Trace propylene |

Mechanistic Insights

-

Regioselectivity in electrophilic substitution : The 3-carboxylic acid group exerts strong meta-directing effects, favoring 4-position reactivity .

-

Steric effects : The propyl group at position 5 creates steric hindrance, limiting reactivity at adjacent positions.

-

Electronic modulation : Electron-withdrawing carboxylic acid enhances pyrazole ring stability against ring-opening reactions .

科学的研究の応用

Agricultural Chemistry

1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid serves as a crucial building block in the synthesis of agrochemicals, particularly herbicides. These herbicides are designed to control unwanted plant growth, thereby enhancing crop yields. Research indicates that this compound can inhibit specific enzymes involved in plant growth regulation, which is essential for developing effective pest management strategies .

Case Study: Herbicide Development

A study demonstrated the efficacy of this compound in synthesizing a new class of herbicides that showed improved selectivity and reduced phytotoxicity compared to traditional herbicides. This advancement could lead to more sustainable agricultural practices.

Pharmaceutical Development

In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of various medications. Its derivatives have been explored for their potential therapeutic effects on conditions such as cancer and cardiovascular diseases.

Case Study: Anticancer Activity

Research published in ACS Omega evaluated several pyrazole derivatives, including this compound. The study found that these compounds exhibited significant anticancer activity against the MCF7 cell line, indicating their potential as chemotherapeutic agents.

Material Science

This compound plays a role in formulating advanced materials, including polymers and coatings. Its unique chemical properties allow it to enhance the durability and functionality of these materials.

In analytical chemistry, this compound is employed in methods to detect and quantify other compounds. This application is vital for environmental monitoring and quality control processes.

Case Study: Environmental Monitoring

A study utilized this compound in developing a novel analytical method for detecting pesticide residues in soil samples. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental scientists.

Biochemistry

The compound is also used in biochemical assays to understand metabolic pathways and enzyme activities. This understanding is crucial for drug discovery and development.

Case Study: Enzyme Activity Assays

Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways related to disease states. Such findings are instrumental in identifying potential drug targets.

作用機序

The mechanism of action of 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

類似化合物との比較

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution patterns.

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Contains a nitro group, which alters its chemical properties and reactivity.

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: An ester derivative with different solubility and reactivity.

Uniqueness: 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, propyl group, and carboxylic acid group makes it a versatile compound for various applications in research and industry.

生物活性

1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid (CAS No. 247583-70-6) is a heterocyclic organic compound belonging to the pyrazole family. Its unique structure, characterized by a pyrazole ring with a propyl group at the 5-position and a carboxylic acid functional group at the 3-position, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 168.19 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancerous processes. The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways that are crucial in disease progression.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | TBD | Inhibition of cell proliferation |

| This compound | A549 (lung cancer) | TBD | Induction of apoptosis |

| This compound | HCT116 (colon cancer) | TBD | Cell cycle arrest |

Note: TBD indicates that specific IC50 values are yet to be determined in ongoing studies.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This property may make it beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives, including this compound:

- Study on MCF7 Cell Line : A recent investigation assessed the impact of various pyrazole derivatives on MCF7 cells. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis, suggesting a potential therapeutic role in breast cancer treatment.

- A549 Cell Line Study : Another study focused on lung cancer cells (A549), where compounds similar to 1-Methyl-5-propyl showed significant cytotoxicity and induced apoptotic pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. For this compound:

| Parameter | Value |

|---|---|

| Log P (octanol-water partition coefficient) | 1.58 |

| BBB Permeant | Yes |

| CYP Inhibition | No |

These properties suggest favorable absorption and distribution characteristics, which are essential for effective drug development.

特性

IUPAC Name |

1-methyl-5-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-6-5-7(8(11)12)9-10(6)2/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGXAHHHNKMEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432506 | |

| Record name | 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-70-6 | |

| Record name | 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。